molecular formula C17H24N2O6 B558751 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid CAS No. 133887-83-9

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B558751
CAS No.: 133887-83-9
M. Wt: 352,37 g/mole
InChI Key: SSZRVVHPLPWQCW-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

The safety information for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid indicates that it has some hazards. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Properties

IUPAC Name

3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-7-10(13(20)21)8-12(9-11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZRVVHPLPWQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363536
Record name 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133887-83-9
Record name 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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